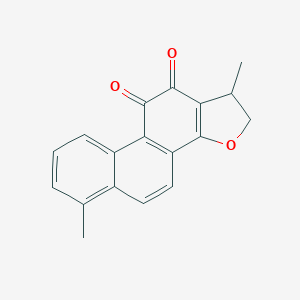

Dihydrotanshinone

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Dihydrotanshinone can be synthesized through various methods, including total synthesis and semi-synthesis from related compounds. One common approach involves the use of tanshinone I as a starting material, which undergoes hydrogenation to yield this compound. The reaction typically requires a hydrogenation catalyst such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures .

Industrial Production Methods: Industrial production of this compound often involves extraction from the roots of Salvia miltiorrhiza using organic solvents such as methanol or ethanol. Advanced techniques like ultrasonic-assisted extraction and microwave-assisted extraction have been employed to enhance the efficiency and yield of the extraction process .

Analyse Chemischer Reaktionen

Types of Reactions: Dihydrotanshinone undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form tanshinone IIA and other related compounds.

Reduction: Reduction of this compound can yield this compound derivatives with different biological activities.

Substitution: It can undergo substitution reactions with various nucleophiles to form new derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst is commonly used.

Substitution: Nucleophiles such as amines and thiols can be used under mild conditions.

Major Products:

Oxidation: Tanshinone IIA and other oxidized derivatives.

Reduction: this compound derivatives with modified biological activities.

Substitution: Various substituted this compound derivatives with potential therapeutic applications.

Wissenschaftliche Forschungsanwendungen

Chemistry: It serves as a valuable intermediate for the synthesis of other bioactive compounds.

Medicine: Dihydrotanshinone exhibits antibacterial activity against drug-resistant strains of Staphylococcus aureus, including methicillin-resistant Staphylococcus aureus (MRSA).

Wirkmechanismus

Dihydrotanshinone exerts its effects through various molecular targets and pathways:

Antibacterial Mechanism: It disrupts the cell wall and cell membrane of bacteria, increasing membrane permeability and leading to the release of cellular components.

Antitumor Mechanism: It modulates multiple signaling pathways, including the PI3K/Akt, NF-κB, and MAPK pathways, to induce cell cycle arrest, apoptosis, and inhibit tumor cell proliferation and migration.

Vergleich Mit ähnlichen Verbindungen

- Tanshinone I

- Tanshinone IIA

- Cryptotanshinone

- Isotanshinone I

- Tanshinone IIB

Uniqueness: Dihydrotanshinone is unique due to its potent antibacterial and antitumor activities, which are attributed to its specific molecular structure and ability to modulate multiple biological pathways. Compared to other tanshinones, this compound has shown superior efficacy in certain applications, such as enhancing cell adhesion and inhibiting cell migration in cancer cells .

Biologische Aktivität

Dihydrotanshinone I (DHTS) is a bioactive compound derived from the traditional Chinese medicinal herb Salvia miltiorrhiza (Danshen). It has garnered significant attention due to its diverse biological activities, particularly in cancer therapy and cardiovascular health. This article provides a comprehensive overview of the biological activity of DHTS, including its mechanisms of action, effects on various cancer cell lines, and potential therapeutic applications.

DHTS exhibits its biological effects through several mechanisms:

- Apoptosis Induction : DHTS has been shown to induce apoptosis in various cancer cell lines. For instance, it causes cell growth arrest during the S phase and subsequently triggers apoptosis in K562/ADR leukemia cells . In hepatocellular carcinoma (HCC) cells, DHTS promotes apoptosis by activating specific apoptotic pathways .

- Inhibition of Cell Proliferation : DHTS significantly inhibits the proliferation of multiple cancer cell types. In ovarian cancer cells, it demonstrates an IC50 value below 10 μM, indicating potent cytotoxicity . Similarly, it inhibits glioma cell proliferation by altering mitochondrial membrane potential and inducing ferroptosis .

- Modulation of Signaling Pathways : DHTS modulates critical signaling pathways involved in cell survival and proliferation. It affects the PI3K/AKT signaling pathway in ovarian cancer cells, leading to enhanced DNA damage when combined with cisplatin . In HCC, it suppresses the JAK2/STAT3 pathway, contributing to its antitumor effects .

- Interference with RNA-Binding Proteins : DHTS has been found to interfere with the RNA-binding activity of HuR (human antigen R), influencing post-transcriptional regulation of gene expression related to tumor progression .

Biological Activities

The biological activities of DHTS extend beyond its anticancer properties:

- Cardiovascular Effects : DHTS relaxes coronary arteries by inhibiting calcium influx, which may help improve blood flow and prevent ischemic conditions .

- Anti-Inflammatory Properties : DHTS exhibits anti-inflammatory effects that may contribute to its therapeutic potential in various diseases, including cardiovascular conditions and cancer .

Table 1: Summary of Biological Activities of this compound I

Eigenschaften

IUPAC Name |

1,6-dimethyl-1,2-dihydronaphtho[1,2-g][1]benzofuran-10,11-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14O3/c1-9-4-3-5-12-11(9)6-7-13-15(12)17(20)16(19)14-10(2)8-21-18(13)14/h3-7,10H,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HARGZZNYNSYSGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COC2=C1C(=O)C(=O)C3=C2C=CC4=C(C=CC=C43)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.